3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC16364639
Molecular Formula: C15H10F3N3O2
Molecular Weight: 321.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10F3N3O2 |
|---|---|
| Molecular Weight | 321.25 g/mol |
| IUPAC Name | 3,6-dimethyl-N-(3,4,5-trifluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C15H10F3N3O2/c1-6-3-9(12-7(2)21-23-15(12)19-6)14(22)20-8-4-10(16)13(18)11(17)5-8/h3-5H,1-2H3,(H,20,22) |
| Standard InChI Key | IASXIVNYXLSVJB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C(=C3)F)F)F |
Introduction
Synthesis and Preparation
The synthesis of oxazolopyridine derivatives often involves condensation reactions between appropriate precursors, such as oxazoles and pyridine derivatives. For 3,6-dimethyl-N-(3,4,5-trifluorophenyl) oxazolo[5,4-b]pyridine-4-carboxamide, a likely synthetic route would involve the coupling of a trifluorophenyl amine with a suitably functionalized oxazolopyridine carboxylic acid or its derivatives.
Biological Activity
While specific biological activity data for 3,6-dimethyl-N-(3,4,5-trifluorophenyl) oxazolo[5,4-b]pyridine-4-carboxamide is not available, related oxazolopyridine compounds have shown potential in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The trifluorophenyl group may enhance the compound's ability to interact with biological targets due to its high lipophilicity.
Data Tables
Given the lack of specific data on 3,6-dimethyl-N-(3,4,5-trifluorophenyl) oxazolo[5,4-b]pyridine-4-carboxamide, we can consider related compounds for comparison:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 3,6-Dimethyl-2,4-heptadiene | C9H16 | 124.22 | Not applicable |
| N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyridin-3-ylpyridin-2-yl)amino]benzamide | Complex | Not specified | Potential biological activity |
Research Findings and Future Directions
Research on oxazolopyridine derivatives highlights their potential as therapeutic agents. Future studies on 3,6-dimethyl-N-(3,4,5-trifluorophenyl) oxazolo[5,4-b]pyridine-4-carboxamide should focus on its synthesis, characterization, and biological evaluation to explore its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume